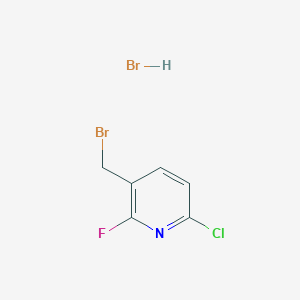
5-(7-Methoxy-1-naphthyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(7-Methoxy-1-naphthyl)pentanoic Acid is an organic compound characterized by the presence of a naphthalene ring substituted with a methoxy group at the 7th position and a pentanoic acid chain at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Methoxy-1-naphthyl)pentanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1-naphthaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.
Chain Extension: The carboxylic acid undergoes a chain extension reaction to introduce the pentanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-(7-Methoxy-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-(7-Hydroxy-1-naphthyl)pentanoic Acid.
Reduction: Formation of 5-(7-Methoxy-1-naphthyl)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(7-Methoxy-1-naphthyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(7-Methoxy-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Methoxy-1-naphthyl)pentanoic Acid
- 5-[2-(Methoxymethyl)-1-naphthyl]pentanoic Acid
- 5-(1-Naphthyl)pentanoic Acid
Uniqueness
5-(7-Methoxy-1-naphthyl)pentanoic Acid is unique due to the specific position of the methoxy group on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H18O3 |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
5-(7-methoxynaphthalen-1-yl)pentanoic acid |
InChI |
InChI=1S/C16H18O3/c1-19-14-10-9-13-7-4-6-12(15(13)11-14)5-2-3-8-16(17)18/h4,6-7,9-11H,2-3,5,8H2,1H3,(H,17,18) |
Clave InChI |
LKXZKKYVQKIDNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC=C2CCCCC(=O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


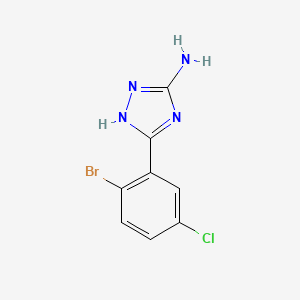


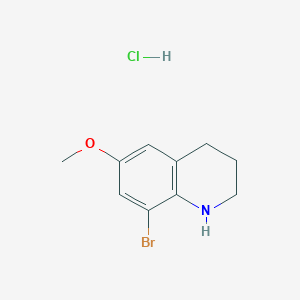


![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)


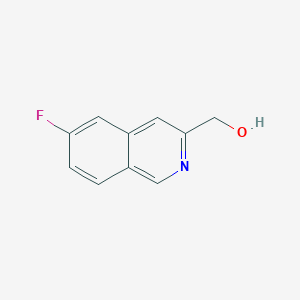
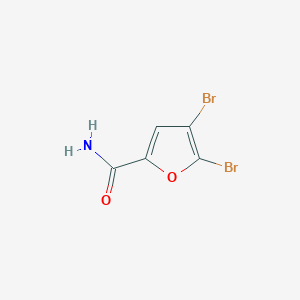
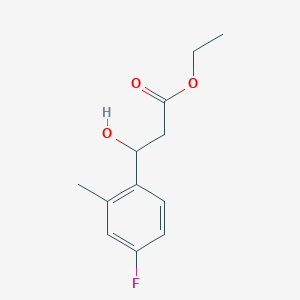
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
